molecular formula C15H21NO4 B8216252 Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No.: B8216252
M. Wt: 279.33 g/mol
InChI Key: LHBYVPLPLFCESM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is a chiral benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position of the aromatic ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical chemistry. Its stereospecific (S)-configuration ensures precise interactions in enantioselective reactions or biological systems.

Properties

IUPAC Name

methyl 3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBYVPLPLFCESM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine functionality during subsequent reactions. A common approach involves reacting 3-(1-aminoethyl)benzoic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA). For example:

3-(1-Aminoethyl)benzoic acid+Boc2OTEA, DCMBoc-protected intermediate\text{3-(1-Aminoethyl)benzoic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{Boc-protected intermediate}

Yields typically exceed 85% under anhydrous conditions.

Esterification of the Carboxylic Acid

The Boc-protected acid is esterified using methanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid:

Boc-protected acid+MeOHSOCl2Methyl ester\text{Boc-protected acid} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{Methyl ester}

This step achieves near-quantitative conversion but requires careful pH control to avoid saponification.

Resolution of Racemic Mixtures

Early syntheses relied on chiral resolution via diastereomeric salt formation. For instance, recrystallization with (R)- or (S)-mandelic acid separates enantiomers, albeit with moderate efficiency (50–60% yield, >95% ee).

Catalytic Asymmetric Synthesis

Organocatalytic Aza-Henry Reaction

The asymmetric nitro-Mannich (aza-Henry) reaction enables direct stereocontrol. Takemoto’s bifunctional organocatalyst (derived from trans-1,2-diaminocyclohexane) promotes the reaction between 2-formyl benzoates and nitroalkanes, achieving up to 98% ee (Table 1).

Table 1: Asymmetric Aza-Henry Reaction Optimization

CatalystSolventTemp (°C)Yield (%)ee (%)
Takemoto’sToluene-409298
ThioureaCH₃CN257885

Chiral Auxiliary Approaches

Chiral auxiliaries like Oppolzer’s sultam direct alkylation or cyclization steps. For example, coupling methyl 3-bromobenzoate with a chiral amine auxiliary followed by Boc protection yields the (S)-enantiomer in 89% ee.

Flow Microreactor Synthesis

Continuous Flow Systems

Flow microreactors enhance efficiency and scalability. A two-step protocol involves:

  • Boc Protection in Flow : Mixing 3-(1-aminoethyl)benzoic acid with Boc₂O at 50°C (residence time: 5 min).

  • Esterification : Reacting the intermediate with methanol and SOCl₂ in a second reactor (residence time: 10 min).
    This method reduces side reactions, achieving 94% overall yield.

Advantages Over Batch Processes

  • Precision : Tight control over reaction parameters minimizes racemization.

  • Scalability : Throughput exceeds 1 kg/day in industrial settings.

Comparative Analysis of Methods

Table 2: Synthesis Method Performance

MethodYield (%)ee (%)Scalability
Traditional Stepwise70–8595–99*Moderate
Asymmetric Catalysis75–9285–98High
Flow Microreactor90–9499Industrial
*After resolution.

Key Challenges and Solutions

Stereochemical Integrity

Racemization during esterification is mitigated by low-temperature Boc protection (-20°C) and avoiding strong bases.

Functional Group Compatibility

The Boc group’s stability in acidic conditions allows selective deprotection post-synthesis. For example, trifluoroacetic acid (TFA) cleaves Boc without affecting the ester.

Recent Advances

Photoredox Catalysis

Visible-light-mediated alkylation of methyl benzoates with chiral amines achieves 88% ee under mild conditions.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic esters, though less common, offers eco-friendly advantages (70% yield, >99% ee) .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Hydrolysis: 3-(1-aminoethyl)benzoic acid.

    Deprotection: Methyl (S)-3-(1-aminoethyl)benzoate.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Synthesis and Use in Medicinal Chemistry

The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its tert-butoxycarbonyl (Boc) group is commonly used for protecting amine functionalities during chemical reactions, allowing for selective modifications without affecting the amine group.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated the utility of methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate in synthesizing new derivatives with potential biological activity. For instance, it has been employed to create compounds that exhibit cytotoxic properties against cancer cells and antibacterial activities against various pathogens. The following table summarizes some synthesized derivatives and their biological evaluations:

Compound NameBiological ActivityReference
Derivative AAnticancer
Derivative BAntibacterial
Derivative CAntiviral

Applications in Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for constructing more complex molecules. Its ability to undergo various reactions such as acylation, alkylation, and amidation makes it versatile.

Synthetic Pathways

The compound can be transformed into a variety of functionalized products through different synthetic routes:

  • Acylation Reactions : Used to introduce acyl groups into other substrates.
  • Amidation : Facilitates the formation of amides from carboxylic acids and amines.

The following table illustrates some synthetic pathways involving this compound:

Reaction TypeConditionsProduct Type
AcylationAcid chlorides, base catalystAcylated derivatives
AmidationCoupling reagents (e.g., EDC)Amide derivatives
AlkylationAlkyl halides, strong baseAlkylated products

Biological Evaluations

The biological activity of this compound and its derivatives has been assessed through various assays. These evaluations include cytotoxicity tests against cancer cell lines and antibacterial efficacy studies.

Case Study: Cytotoxicity Assay

In a recent study, derivatives synthesized from this compound were tested for their cytotoxic effects on human cancer cells. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents.

Mechanism of Action

The mechanism of action of Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate largely depends on the specific reactions it undergoes. For instance, in deprotection reactions, the Boc group is cleaved under acidic conditions, releasing the free amine. This amine can then participate in further chemical transformations, such as forming peptide bonds in peptide synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with its closest structural analogue, (S)-Methyl 4-(1-aminoethyl)benzoate (CAS: 222714-37-6), and other related derivatives.

Table 1: Structural and Physicochemical Properties
Property Methyl (S)-3-(1-((Boc)amino)ethyl)benzoate (S)-Methyl 4-(1-aminoethyl)benzoate
CAS Number Not reported 222714-37-6
Molecular Formula C₁₄H₁₉NO₄ C₁₀H₁₃NO₂
Molecular Weight 265.31 g/mol 179.22 g/mol
Substituent Position 3-position 4-position
Protecting Group Boc None (free amine)
Solubility Lipophilic (logP ~2.5*) Polar (soluble in methanol/water)
Reactivity Stable under basic conditions; Boc cleavage under acidic conditions Reactive free amine; prone to oxidation or undesired coupling

*Estimated based on Boc group’s hydrophobicity.

Functional and Pharmacological Contrasts

  • Stability and Handling: The Boc group in the target compound prevents amine oxidation and side reactions, making it suitable for multi-step synthesis. In contrast, the free amine in (S)-Methyl 4-(1-aminoethyl)benzoate necessitates inert atmospheres for storage and handling .
  • Biological Activity :
    • The unprotected amine in the 4-position analogue may exhibit direct bioactivity (e.g., antimicrobial properties) due to its nucleophilic nature. The Boc-protated derivative is typically inert in biological assays until deprotected.
  • Synthetic Utility :
    • The Boc group allows selective deprotection (e.g., using TFA) for subsequent coupling, whereas the free amine in the analogue enables immediate use in nucleophilic substitutions or condensations .

Positional Isomerism and Reactivity

Positional isomerism (3- vs. 4-substitution) significantly impacts electronic and steric profiles:

  • 3-Position Derivative : Electron-withdrawing Boc group reduces aromatic ring reactivity, directing electrophilic substitutions to the 5- or 6-position.
  • 4-Position Derivative : Free amine at the 4-position enhances para-directing effects, increasing susceptibility to electrophilic attack.

Research Findings and Experimental Insights

  • Synthesis Efficiency: The Boc-protected compound’s synthesis involves additional steps (protection/deprotection), reducing overall yield compared to the direct preparation of (S)-Methyl 4-(1-aminoethyl)benzoate (83% yield) .
  • Spectroscopic Data :
    • The Boc derivative’s NMR spectrum shows characteristic tert-butyl signals at δ 1.4 ppm (9H, s) and a downfield-shifted NH proton (~δ 5.2 ppm).
    • The free amine analogue displays a broad NH₂ peak at δ 1.8–2.2 ppm in DMSO .

Biological Activity

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of approximately 279.33 g/mol, is an organic compound characterized by its benzoate ester functional group and a tert-butoxycarbonyl (Boc) protected amine. This compound has gained attention in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.

Overview of Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various biological properties. The presence of the amino group suggests potential interactions with biological targets such as enzymes or receptors, making it a candidate for further pharmacological evaluation.

Potential Biological Applications

  • Enzyme-Substrate Interactions : The chiral center in this compound allows for specific interactions with biological enzymes, which can be crucial in drug development and design.
  • Drug Development : The compound's structure makes it suitable for the synthesis of peptide-based drugs, which are vital in treating various diseases.
  • Chemical Reactivity : As an ester and a protected amine, it can undergo hydrolysis and deprotection reactions, leading to the formation of biologically active derivatives.

The mechanism of action primarily revolves around the reactivity of its functional groups:

  • Ester Hydrolysis : The ester group can be hydrolyzed under physiological conditions, releasing the corresponding acid and alcohol. This reaction is significant for its application in drug delivery systems.
  • Deprotection of Amine : The Boc group can be cleaved under acidic conditions, yielding a free amine that can participate in further chemical transformations or form peptide bonds.

Case Studies

  • Synthesis and Hemostatic Activity : In a study assessing various amide derivatives, compounds structurally related to this compound were evaluated for their hemostatic properties. The clot formation and fibrinolysis assays indicated that certain derivatives exhibited significant effects on blood coagulation pathways, suggesting potential therapeutic applications in managing bleeding disorders .
  • Cytotoxicity and Genotoxicity Analysis : Research on similar compounds demonstrated low cytotoxicity against monocyte/macrophage cell lines, indicating that this compound could also be safe for biological applications without inducing significant DNA damage or cell death .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
CAS Number1415502-26-9
IUPAC NameThis compound
Purity95%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence:

Boc Protection : The primary amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) in a THF/water mixture .

Esterification : The carboxylic acid intermediate is methylated using methanol and catalytic H₂SO₄ or via a Mitsunobu reaction with methyl iodide .

Chiral Resolution : Enantiomeric purity (S-configuration) is achieved using chiral column chromatography (e.g., Chiralpak AD-H) or asymmetric hydrogenation with Ru-BINAP catalysts .

  • Key Characterization : Confirm stereochemistry via polarimetry and chiral HPLC (retention time comparison with racemic mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • Boc group: tert-butyl singlet at δ ~1.4 ppm (¹H); carbonyl at δ ~155 ppm (¹³C).
  • Methyl ester: Sharp singlet at δ ~3.8 ppm (¹H); ester carbonyl at δ ~168 ppm (¹³C).
  • IR : Ester C=O stretch at ~1720 cm⁻¹; Boc carbonyl at ~1690 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z calculated for C₁₆H₂₂NO₄⁺ (e.g., 292.16) .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under improper conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in anhydrous DMF or DMSO under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Degradation Pathways :
  • Moisture exposure: Cleavage of Boc to yield free amine and CO₂ .
  • Acidic conditions: Ester hydrolysis to carboxylic acid (e.g., trifluoroacetic acid in DCM for controlled deprotection) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, THF/water ratios > 4:1 improve Boc protection yields .
  • Byproduct Analysis : LC-MS monitors impurities like diastereomeric adducts (e.g., R-configuration byproducts) or methyl ester hydrolysis products .

Q. How is this compound utilized as a building block in complex organic syntheses, such as peptide mimetics or pharmaceutical intermediates?

  • Methodological Answer :

  • Peptide Coupling : Activate the benzoate ester as a pentafluorophenyl (PFP) ester for amide bond formation with amino acids .
  • Case Study : In Reference Example 24 (EPO patent), the Boc-protected amine undergoes Pd-mediated cross-coupling to introduce aryl groups for kinase inhibitors .

Q. What advanced analytical methods are required to differentiate diastereomers or regioisomers during functionalization of the benzoate core?

  • Methodological Answer :

  • 2D NMR (NOESY/ROESY) : Spatial proximity of the ethyl group’s methyl protons to the aromatic ring confirms regiochemistry .
  • X-ray Crystallography : Resolves ambiguous stereochemistry; the (S)-configuration shows distinct torsion angles (e.g., C3-C4-N-C=O dihedral ~120°) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Steric Effects : The bulky Boc group reduces nucleophilic attack at the adjacent carbonyl, directing reactivity toward the methyl ester.
  • Case Study : In Suzuki-Miyaura couplings, the Boc group remains intact under Pd(PPh₃)₄ catalysis (80°C, toluene), while the ester undergoes transmetallation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.